3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 4-chloro-2-aminothiophenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms 5-chloro-4-methyl-1,3-benzothiazole.
Chlorination: The benzothiazole derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Amidation: The final step involves the reaction of the chlorinated benzothiazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to sulfoxides or sulfones.
Scientific Research Applications
3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Investigated for its properties in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Known for its antimicrobial properties.
5-chloro-2-methylbenzothiazole: Studied for its anticancer activity.
4-methyl-1,3-benzothiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-11(17)5-6-12-13(8)18-15(21-12)19-14(20)9-3-2-4-10(16)7-9/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPNIRSHDSGCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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